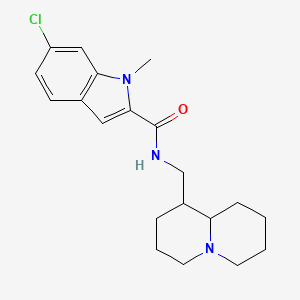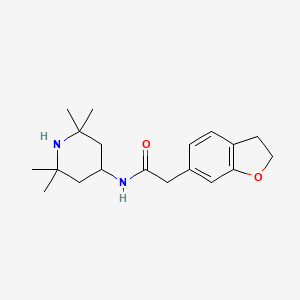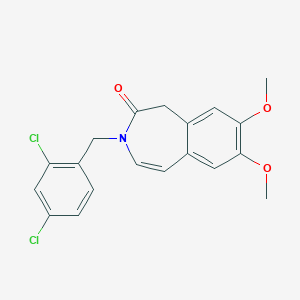![molecular formula C19H25ClN4O2 B14953163 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B14953163.png)
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[3-(morpholin-4-yl)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[3-(morpholin-4-yl)propyl]acetamide is a synthetic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[3-(morpholin-4-yl)propyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-chlorophenylhydrazine with an appropriate β-diketone under acidic conditions to form the pyrazole core.
Substitution with the morpholine ring: The pyrazole intermediate is then reacted with 3-chloropropylamine to introduce the morpholine ring.
Acetylation: The final step involves acetylation of the amine group to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[3-(morpholin-4-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[3-(morpholin-4-yl)propyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Biology: It is used in studies to understand its effects on cellular processes and pathways.
Industry: The compound may have applications in the development of new materials or as a precursor in chemical synthesis.
Mecanismo De Acción
The mechanism of action of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[3-(morpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-N-[3-(morpholin-4-yl)propyl]acetamide: Lacks the methyl group on the pyrazole ring.
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide: Has a shorter alkyl chain connecting the morpholine ring.
Uniqueness
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[3-(morpholin-4-yl)propyl]acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C19H25ClN4O2 |
|---|---|
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(3-morpholin-4-ylpropyl)acetamide |
InChI |
InChI=1S/C19H25ClN4O2/c1-14-17(19(23-22-14)15-3-5-16(20)6-4-15)13-18(25)21-7-2-8-24-9-11-26-12-10-24/h3-6H,2,7-13H2,1H3,(H,21,25)(H,22,23) |
Clave InChI |
GIJWJXIXIGLEGC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)NCCCN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953082.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B14953085.png)
![7-Methyl-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953088.png)


![N-(2-ethoxyphenyl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B14953120.png)
![2-[acetyl(isopropyl)amino]-N-(2,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B14953135.png)
![5-bromo-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B14953136.png)
![2-(2-Methoxyphenyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14953144.png)
![(4-benzylpiperidino)[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone](/img/structure/B14953154.png)
![1-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-4-hydroxy-6-methyl-2(1H)-pyridinone](/img/structure/B14953155.png)

![3-(1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B14953184.png)
